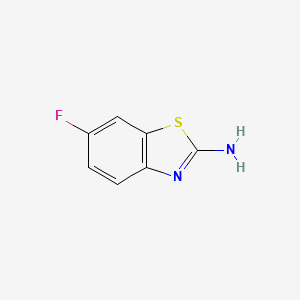

2-Amino-6-fluorobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLUXPZQUXVJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313051 | |

| Record name | 2-Amino-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-40-3 | |

| Record name | 2-Amino-6-fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 348-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Amino-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzothiazole is a fluorinated heterocyclic amine that serves as a key building block in medicinal chemistry and materials science. Its structural features, including the benzothiazole core, an amino group, and a fluorine substituent, impart unique physicochemical properties that are critical for its application in the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the behavior of the compound in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery.

| Property | Value | Reference(s) |

| CAS Number | 348-40-3 | [1][2][3] |

| Molecular Formula | C₇H₅FN₂S | [1][2][3] |

| Molecular Weight | 168.19 g/mol | [1][4] |

| Appearance | White to off-white or tan crystalline powder | [1][5] |

| Melting Point | 179 - 185 °C | [3] |

| Boiling Point | 312 °C at 760 mmHg | [1][5] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| logP (XLogP3) | 2.3 | [1][4] |

| pKa | Estimated to be in the range of 4-5 (based on related 2-aminobenzothiazoles) | |

| Solubility | Soluble in methanol. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

As the melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of this compound can be determined using the distillation method.

Methodology:

-

A small quantity of this compound is placed in a distillation flask.

-

The flask is heated gently in a heating mantle.

-

The vapor temperature is monitored with a thermometer placed at the vapor outlet of the flask.

-

The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. The pressure should be recorded, and if not at 760 mmHg, a correction can be applied.

Solubility Determination

The qualitative solubility of this compound in various solvents can be determined by direct observation.

Methodology:

-

A small, accurately weighed amount of this compound (e.g., 1 mg) is placed in a test tube.

-

A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, methanol, acetone, etc.) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

logP Determination

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It can be determined using the shake-flask method followed by UV-Vis spectrophotometry or HPLC analysis.

Methodology:

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water are mixed in a separatory funnel, and the this compound solution is added.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

Logical Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of this compound.

Biological Context and Signaling Pathways

While this compound is a valuable scaffold for the synthesis of bioactive molecules, specific studies detailing its direct interaction with and modulation of signaling pathways are not extensively documented. However, the broader class of 2-aminobenzothiazole derivatives has been investigated for various therapeutic applications, including as anticancer agents. Some derivatives have been shown to interact with key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[6][7][8] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The 2-aminobenzothiazole scaffold has been identified as a privileged structure in the design of inhibitors targeting kinases within these pathways.[9] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound itself.

This guide provides a foundational understanding of the physicochemical properties of this compound. This knowledge is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery. The provided experimental protocols offer a starting point for the accurate and reliable determination of these essential parameters.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. A18383.06 [thermofisher.com]

- 4. This compound | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Amino-6-fluorobenzothiazole: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of 2-Amino-6-fluorobenzothiazole, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a synthetic workflow.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly available in numerical format. Interpretation based on spectral images. | Aromatic Protons (Ar-H), Amine Protons (NH₂) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in numerical format. Interpretation based on spectral images. | Aromatic and Heterocyclic Carbons |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3435 - 3254 | N-H stretch (amine)[1] |

| 3043 | C-H stretch (aromatic)[1] |

| 1615 | C=N stretch (thiazole ring)[1] |

| 1059 | C=S stretch[1] |

| 715 | C-F stretch[1] |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 168 | Major Peak | Molecular Ion [M]⁺[2] |

| 141 | Significant Peak | Fragment |

| 114 | Significant Peak | Fragment[2] |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data and for the synthesis of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra were recorded on a Varian CFT-20 or equivalent spectrometer.[2] The sample was dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the KBr wafer technique.[2] A small amount of the solid sample was finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were obtained using a GC-MS (Gas Chromatography-Mass Spectrometry) instrument. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrum was recorded under electron ionization (EI) conditions.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway of this compound.

References

Unveiling the Solid-State Architecture of 2-Amino-6-fluorobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Amino-6-fluorobenzothiazole, a molecule of significant interest in medicinal chemistry. The benzothiazole scaffold is a well-established pharmacophore, and understanding the three-dimensional arrangement of its derivatives is crucial for rational drug design and development. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and structural determination, and explores the potential biological relevance of this class of compounds.

Crystal Structure and Molecular Geometry

The solid-state structure of this compound (C7H5FN2S) has been elucidated by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system belonging to the space group P2₁/c.[1] The molecule exhibits a planar conformation, a common feature for fused aromatic ring systems.

The crystal packing is characterized by an amphiphilic layer-like structure.[1] Molecules are organized into hydrophilic and hydrophobic layers. The hydrophilic interactions are dominated by hydrogen bonding. Specifically, the amino group acts as a hydrogen bond donor, with both hydrogen atoms participating in N-H···N hydrogen bonds.[1] One hydrogen bond forms a dimer around an inversion center, while the other creates chains of weaker interactions.[1] Notably, the fluorine atom does not participate as a hydrogen-bond acceptor in this structure.[1] The hydrophobic interactions contribute to the overall stability of the crystal lattice.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₇H₅FN₂S |

| Formula Weight | 168.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.861 (3) |

| b (Å) | 3.980 (5) |

| c (Å) | 11.926 (2) |

| β (°) | 93.21 (2) |

| Volume (ų) | 704.2 (9) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.586 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.111 |

Data sourced from the International Union of Crystallography.[1]

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.

General Procedure:

-

p-Fluoroaniline and potassium thiocyanate are dissolved in glacial acetic acid.

-

The solution is cooled, typically to below 10°C.

-

A solution of bromine in glacial acetic acid is added dropwise while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The resulting hydrobromide salt precipitates and is collected by filtration.

-

The salt is dissolved in hot water and neutralized with an ammonia solution to precipitate the free base, this compound.

-

The crude product is then purified by recrystallization, for example, from an ethanol/water mixture.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by recrystallization.

Procedure:

The commercially available this compound was recrystallized from 95% ethyl alcohol.[1] Slow evaporation of the solvent at room temperature can yield high-quality single crystals.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves the following key steps, as outlined in the provided workflow diagram.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected using a diffractometer, such as an Enraf-Nonius CAD-4, equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1] Data is typically collected at a controlled temperature.

-

Data Reduction: The raw diffraction intensities are processed to calculate the structure factor amplitudes. This includes corrections for Lorentz and polarization effects. An absorption correction may also be applied.[1]

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method against the experimental structure factors.[1] Hydrogen atoms can often be located in the difference Fourier map.[1]

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Biological Context and Signaling Pathways

While the specific signaling pathways for this compound are not extensively documented, the broader class of 2-aminobenzothiazoles is recognized as a "privileged scaffold" in drug discovery, exhibiting a wide range of biological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.

In the context of oncology, 2-aminobenzothiazole derivatives have been shown to target key signaling pathways implicated in cancer progression. One of the most critical pathways is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. Some 2-aminobenzothiazole derivatives have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR. By inhibiting these enzymes, they can disrupt downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.

Another important target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling cascades that promote cell proliferation.

The following diagram provides a generalized representation of how 2-aminobenzothiazole derivatives can modulate these cancer-related signaling pathways.

Conclusion

The crystal structure of this compound reveals a well-ordered solid-state architecture governed by hydrogen bonding and hydrophobic interactions. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development. The established biological activities of the broader 2-aminobenzothiazole class, particularly as inhibitors of key signaling pathways in cancer, underscore the therapeutic potential of this scaffold. Further investigation into the specific biological targets of this compound is warranted to fully elucidate its pharmacological profile and guide the design of novel therapeutic agents.

References

Solubility Profile of 2-Amino-6-fluorobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility of 2-Amino-6-fluorobenzothiazole in common laboratory solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols.

Core Data Summary

To facilitate research and development, the following table summarizes the currently available solubility information. It is recommended that researchers experimentally determine quantitative solubility in solvents relevant to their specific applications.

| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Solubility |

| Water | H₂O | 10.2 | Data not available | Presumed low |

| Methanol | CH₃OH | 5.1 | Data not available | Soluble[1] |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available |

| Acetone | C₃H₆O | 5.1 | Data not available | Data not available |

| Acetonitrile | C₂H₃N | 5.8 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is based on the common "shake-flask" technique, which is a reliable and widely used approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a known volume of an appropriate solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Workflow for Solubility Determination

Logical Framework for Solubility Classification

For a rapid, qualitative assessment of solubility, a systematic approach can be employed. This can be particularly useful in early-stage research to quickly categorize the compound's behavior in different types of solvents.

References

Biological Screening of 2-Amino-6-fluorobenzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 2-amino-6-fluorobenzothiazole derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound derivatives against different targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| Hydrazine based benzothiazole 11 | HeLa (cervical cancer) | 2.41 | Doxorubicin | 2.05 | [1][2] |

| Hydrazine based benzothiazole 11 | COS-7 (kidney fibroblast) | 4.31 | Doxorubicin | 3.04 | [1][2] |

| Sulphonamide based BTA 40 | MCF-7 (breast cancer) | 34.5 | - | - | [1][2] |

| Sulphonamide based BTA 40 | HeLa (cervical cancer) | 44.15 | - | - | [1][2] |

| Sulphonamide based BTA 40 | MG63 (osteosarcoma) | 36.1 | - | - | [1][2] |

| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (non-small cell lung cancer) | 0.718 | - | - | [1] |

| Naphthalimide derivative 66 | HT-29 (colon cancer) | 3.72 ± 0.3 | - | - | [1][2] |

| Naphthalimide derivative 66 | A549 (lung cancer) | 4.074 ± 0.3 | - | - | [1][2] |

| Naphthalimide derivative 66 | MCF-7 (breast cancer) | 7.91 ± 0.4 | - | - | [1][2] |

| Naphthalimide derivative 67 | HT-29 (colon cancer) | 3.47 ± 0.2 | - | - | [2] |

| Naphthalimide derivative 67 | A549 (lung cancer) | 3.89 ± 0.3 | - | - | [2] |

| Naphthalimide derivative 67 | MCF-7 (breast cancer) | 5.08 ± 0.3 | - | - | [2] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Citation |

| 4b | Staphylococcus aureus | Good Activity | - | - | [3] |

| 4d | Bacillus subtilis | Good Activity | - | - | [3] |

| 4e | Escherichia coli | Good Activity | - | - | [3] |

| D1 | Escherichia coli | Potent Activity | - | - | [4][5] |

| D1 | Staphylococcus aureus | Good Activity | - | - | [4][5] |

| D2 | Pseudomonas aeruginosa | Better Activity | - | - | [4] |

| D3 | Staphylococcus aureus | Better Activity | - | - | [4][5] |

| D4 | Staphylococcus epidermidis | Better Activity | - | - | [4] |

| 1n | - | - | Candida albicans | MIC: 4-8 µg/mL | [6] |

| 1o | - | - | Candida parapsilosis | MIC: 4-8 µg/mL | [6] |

| 1o | - | - | Candida tropicalis | MIC: 4-8 µg/mL | [6] |

Note: "Good," "Better," and "Potent" activities are as described in the source literature and are qualitative. MIC = Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibition Activity of this compound Derivatives

| Compound/Derivative | Enzyme | IC50 (µg/mL) | Citation |

| 6-phenylbenzo[d]thiazole-2-amine 3e | Urease | 26.35 | [7] |

| 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine 3c | Urease | 28.57 | [7] |

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 104 to 1 x 105 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated cells and vehicle controls are also included. The plates are then incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antibacterial Activity Screening: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to the synthesized compounds.

Protocol:

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate, creating a bacterial lawn.

-

Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the this compound derivative. The disks are then placed on the surface of the inoculated agar plate. A standard antibiotic disk and a blank disk (with solvent only) are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Serial Dilution: A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by this compound derivatives and the general workflows of the described experimental protocols.

Signaling Pathway Diagrams

Certain this compound derivatives have been reported to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Focal Adhesion Kinase (FAK).

Caption: VEGFR-2 signaling pathway and potential inhibition.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.

Caption: FAK signaling pathway and potential inhibition.

Caption: Urease enzyme inhibition.

Experimental Workflow Diagrams

Caption: MTT assay experimental workflow.

Caption: Kirby-Bauer disk diffusion workflow.

Caption: Minimum Inhibitory Concentration (MIC) workflow.

References

- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. assaygenie.com [assaygenie.com]

- 7. aacrjournals.org [aacrjournals.org]

In Silico Docking of 2-Amino-6-fluorobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of 2-amino-6-fluorobenzothiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects.[1][2] Molecular docking simulations are a crucial computational tool in drug discovery, offering insights into the potential binding modes and affinities of these derivatives with various biological targets. This allows for the rational design and optimization of lead compounds.

Core Concepts in Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The goal is to predict the binding mode and affinity of a small molecule (ligand) within the binding site of a macromolecular target, typically a protein. This information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent and selective drug candidates.

Experimental Protocols: A Step-by-Step Approach

The following sections detail the typical methodologies employed in the in silico docking of this compound derivatives, based on protocols described in the scientific literature.

Protein Preparation

The initial step involves the preparation of the target protein structure, which is typically obtained from the Protein Data Bank (PDB).

-

Receptor Selection: The choice of the target protein is dictated by the therapeutic area of interest. For 2-aminobenzothiazole derivatives, common targets include protein kinases (e.g., PI3Kγ, EGFR), enzymes involved in neurodegenerative diseases (e.g., Acetylcholinesterase), and microbial enzymes (e.g., DNA gyrase, DHPS).[1][3][4][5][6]

-

Structure Refinement: The downloaded PDB file often requires cleaning. This includes the removal of water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH of 7.4.

-

Energy Minimization: The protein structure is then subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.

Ligand Preparation

The this compound derivatives (ligands) also require careful preparation.

-

2D to 3D Conversion: The 2D structures of the derivatives are sketched using chemical drawing software and then converted into 3D structures.

-

Energy Minimization: The 3D structures of the ligands are energy minimized to obtain their most stable, low-energy conformation.

-

Charge and Torsion Angle Assignment: Appropriate partial charges are assigned to the atoms, and rotatable bonds are defined.

Molecular Docking Simulation

With the prepared protein and ligands, the docking simulation can be performed using software like AutoDock Vina or Molegro Virtual Docker.[2][7]

-

Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.

-

Docking Algorithm: The chosen software employs a specific algorithm (e.g., a genetic algorithm in AutoDock) to explore various possible conformations and orientations of the ligand within the grid box.

-

Scoring Function: A scoring function is used to evaluate the binding affinity of each generated pose. The output is typically a docking score or binding energy, usually in kcal/mol.[8] Lower (more negative) values generally indicate a more favorable binding interaction.

Analysis of Docking Results

The final step involves the analysis of the docking results.

-

Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein's active site residues. Key interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.

-

Correlation with Experimental Data: The docking scores and predicted binding modes are often correlated with experimental data, such as IC50 values from in vitro assays, to validate the computational model.[3][9]

Data Presentation: Quantitative Docking Results

The following tables summarize quantitative data from various in silico docking studies of 2-aminobenzothiazole and related derivatives.

Table 1: Docking Scores of Fluoro-Nitro Benzothiazolourea Analogs against Acetylcholinesterase (PDB: 4EY7) [3]

| Compound | Docking Score (kcal/mol) |

| Derivative 55(III) | -9.7 to -11.2 |

| Derivative 55(III)b | -9.7 to -11.2 |

| Derivative 55(I)d | -9.7 to -11.2 |

| Derivative 55(II)a | -9.7 to -11.2 |

| Derivative 55(II)d | -9.7 to -11.2 |

| Derivative 55(II)f | -9.7 to -11.2 |

| Derivative 55(II)g | -9.7 to -11.2 |

| Donepezil (Standard) | -11.6 |

Table 2: Binding Affinity of 2-Amino-6-trifluoromethoxy Benzothiazole Derivatives against Acetylcholinesterase [10]

| Compound | Binding Energy (kcal/mol) |

| IIIa | -8.9 |

| Donepezil (Standard) | -10.6 |

Table 3: Binding Affinity of 2-Aminobenzothiazole Derivatives against PPARγ [8]

| Compound | Binding Free Energy (ΔG, kcal/mol) |

| 3b | -7.8 |

| 4y | -8.4 |

Table 4: Docking Scores of N-substituted Thiazole Derivatives as FabH Inhibitors [7]

| Compound | MolDock Score |

| S2 | -102.612 to -144.236 |

| S5 | -102.612 to -144.236 |

| S6 | -102.612 to -144.236 |

| S7 | -102.612 to -144.236 |

| S8 | -102.612 to -144.236 |

| S9 | -102.612 to -144.236 |

| Griseofulvin (Standard) | -90.94 |

Mandatory Visualizations

Experimental Workflow for In Silico Docking

Caption: A generalized workflow for in silico molecular docking studies.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer, making it a key target for anticancer drug development. Several 2-aminobenzothiazole derivatives have been investigated as inhibitors of components of this pathway, particularly PI3K.[1][9]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of derivatives.

Conclusion

In silico docking studies are an indispensable component of modern drug discovery, providing a rapid and cost-effective means to screen and prioritize potential drug candidates. For this compound derivatives, these computational approaches have been instrumental in identifying promising compounds and elucidating their potential mechanisms of action against a variety of therapeutic targets. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. The continued application of these in silico techniques will undoubtedly accelerate the translation of these promising derivatives into clinical candidates.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjarr.com [wjarr.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

2-Amino-6-fluorobenzothiazole: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-fluorobenzothiazole core is a privileged heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. Its unique chemical properties and ability to interact with a variety of biological targets have made it a valuable scaffold for the development of novel therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of the this compound Scaffold

The primary synthetic route to this compound involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[1][2] This method, a variation of the Hugershoff reaction, provides a reliable and scalable approach to obtaining the core scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonia solution

-

Ethanol

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath to below room temperature.[1]

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.[1]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice water and neutralize it with an ammonia solution to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with water, and allow it to dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[2]

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored for its potential in treating a range of diseases, most notably cancer, Alzheimer's disease, and microbial infections.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][4][5] The proposed mechanism of action for some of these compounds involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] This leads to the induction of cytochrome P450 enzymes, which metabolize the benzothiazole derivatives into cytotoxic products that can induce DNA damage in cancer cells.[4]

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted methoxybenzamide benzothiazole | A549 (Lung) | 1.1 - 8.8 | [6] |

| Substituted methoxybenzamide benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [6] |

| Substituted methoxybenzamide benzothiazole | HeLa (Cervical) | 1.1 - 8.8 | [6] |

| Substituted chloromethylbenzamide benzothiazole | A549 (Lung) | 1.1 - 8.8 | [6] |

| Substituted chloromethylbenzamide benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [6] |

| Substituted chloromethylbenzamide benzothiazole | HeLa (Cervical) | 1.1 - 8.8 | [6] |

| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [3] |

| Naphthalimide derivative 66 | A549 (Lung) | 4.074 ± 0.3 | [3] |

| Naphthalimide derivative 66 | MCF-7 (Breast) | 7.91 ± 0.4 | [3] |

| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [3] |

| Naphthalimide derivative 67 | A549 (Lung) | 3.89 ± 0.3 | [3] |

| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 ± 0.3 | [3] |

| Indole based hydrazine carboxamide 12 | HT29 (Colon) | 0.015 | [3] |

| Indole based hydrazine carboxamide 12 | H460 (Lung) | 0.28 | [3] |

| Indole based hydrazine carboxamide 12 | A549 (Lung) | 1.53 | [3] |

| Indole based hydrazine carboxamide 12 | MDA-MB-231 (Breast) | 0.68 | [3] |

| OMS5 | A549 (Lung) | 22.13 - 61.03 | [5] |

| OMS5 | MCF-7 (Breast) | 22.13 - 61.03 | [5] |

| OMS14 | A549 (Lung) | 22.13 - 61.03 | [5] |

| OMS14 | MCF-7 (Breast) | 22.13 - 61.03 | [5] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Other signaling pathways implicated in the anticancer effects of benzothiazole derivatives include the PI3K/Akt/mTOR and EGFR pathways.[5]

PI3K/Akt/mTOR Signaling Pathway Inhibition.

EGFR Signaling Pathway Inhibition.

Alzheimer's Disease

The this compound scaffold has also shown promise in the development of multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease.[7] These compounds are designed to interact with multiple targets involved in the disease pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).

Table 2: Activity of this compound Derivatives in Alzheimer's Disease Models

| Compound/Derivative | Target | Kᵢ (µM) | IC50 (µM) | Reference |

| Compound 4b | Histamine H₃ Receptor | 0.012 | - | [7] |

| Compound 3s | Histamine H₃ Receptor | 0.036 | - | [7] |

| Compound 3s | AChE | - | 6.7 | [7] |

| Compound 3s | BuChE | - | 2.35 | [7] |

| Compound 3s | MAO-B | - | 1.6 | [7] |

| Unlabeled Compound 2 | Aβ fibrils | 10.0 ± 1.0 nM | - | [8] |

| Unlabeled Compound 3 | Aβ fibrils | 4.1 ± 0.3 nM | - | [8] |

| Unlabeled Compound 6 | Aβ fibrils | 3.8 ± 0.4 nM | - | [8] |

This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound derivatives

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add the AChE enzyme solution, DTNB, and the test compound at various concentrations.

-

Initiate Reaction: Start the reaction by adding the substrate (ATCI).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cholinergic Signaling and AChE Inhibition.

Kinase Inhibition

The 2-aminobenzothiazole scaffold has also been identified as a template for the development of potent kinase inhibitors.[9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Table 3: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Dasatinib (BMS-354825) | pan-Src | nanomolar to subnanomolar | [9] |

| KST016366 | ABL kinase (wild type) | 52.7 | [10] |

| KST016366 | ABL T315I mutant | 53.3 | [10] |

| KST016366 | DDR1 | 26.5 | [10] |

| Pazopanib | VEGFR1 | 10 | [] |

| Pazopanib | VEGFR2 | 30 | [] |

| Pazopanib | VEGFR3 | 47 | [] |

| Pazopanib | PDGFR | 84 | [] |

| Pazopanib | FGFR | 74 | [] |

| Pazopanib | c-Kit | 140 | [] |

| Cabozantinib | VEGFR2 | 0.035 | [] |

| Cabozantinib | c-Met | 1.3 | [] |

| Cabozantinib | Ret | 4 | [] |

| Cabozantinib | Kit | 4.6 | [] |

| Bosutinib | Src | 1.2 | [] |

| Bosutinib | Abl | 1 | [] |

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Purified protein kinase

-

Kinase-specific substrate

-

ATP (adenosine triphosphate)

-

Assay buffer

-

This compound derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the assay buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time.

-

Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow for Kinase Inhibition Assay.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new drugs. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. The information presented in this technical guide, including the compiled quantitative data, detailed experimental protocols, and illustrative signaling pathways, is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. flore.unifi.it [flore.unifi.it]

- 4. benchchem.com [benchchem.com]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 18F-Labeled 6-amino-2-(4’-fluorophenyl)-1,3-benzothiazole and other derivatives - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Step-by-Step Protocol for the Synthesis of 2-Amino-6-fluorobenzothiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the laboratory synthesis of 2-Amino-6-fluorobenzothiazole, a key building block in medicinal chemistry. The synthesis is based on the Hugershoff reaction, which involves the electrophilic cyclization of a substituted aniline in the presence of a thiocyanate salt and a halogen.[1][2] This protocol outlines the necessary reagents, equipment, safety precautions, and a comprehensive procedure for the reaction, work-up, and purification to yield the target compound.

Introduction

This compound is a heterocyclic amine derivative widely utilized as a versatile intermediate in the synthesis of pharmacologically active molecules. Its structure is a core component in various compounds investigated for anticancer, antifungal, and neuroprotective activities. The procedure detailed below is a common and effective laboratory-scale method for its preparation from 4-fluoroaniline.[2][3]

Reaction Scheme

The synthesis proceeds via the reaction of 4-fluoroaniline with potassium thiocyanate and bromine in a glacial acetic acid solvent. The aniline undergoes thiocyanation followed by an intramolecular electrophilic cyclization to form the benzothiazole ring.

Materials and Equipment

Reagents and Chemicals:

-

4-Fluoroaniline (C₆H₆FN)

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol (C₂H₅OH)

-

Deionized Water (H₂O)

-

Crushed Ice

Equipment:

-

Three-necked round-bottom flask (250 mL or 500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

-

Heating mantle or oil bath

-

Rotary evaporator (optional)

Experimental Protocol

a. Reaction Setup

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath. Ensure the setup is in a well-ventilated fume hood.

-

To the flask, add glacial acetic acid (e.g., 30 mL) and cool the solvent to below room temperature, ideally between 0-10°C.[3]

b. Addition of Reactants

-

Dissolve 4-fluoroaniline (e.g., 0.2 mol, 22.22 g) in the cooled glacial acetic acid in the reaction flask.

-

Separately, dissolve potassium thiocyanate (e.g., 0.8 mol, 77.72 g) in glacial acetic acid (e.g., 50 mL) and add this solution to the reaction mixture.[3] Stir the resulting suspension.

-

Prepare a solution of bromine (e.g., 0.2 mol, 10.2 mL) in glacial acetic acid (e.g., 30 mL).[3]

-

Slowly add the bromine solution dropwise to the stirred reaction mixture via the dropping funnel.[3][4] Crucially, maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition to control the exothermic reaction. [3]

c. Reaction

-

After the complete addition of bromine, continue stirring the mixture in the ice bath for approximately 2 hours.[3]

-

Remove the ice bath and allow the mixture to stir at room temperature for an additional 10-12 hours to ensure the reaction goes to completion.[3]

d. Work-up and Isolation

-

Pour the reaction mixture slowly into a large beaker containing crushed ice and water. This will precipitate the crude product.

-

Neutralize the solution by carefully adding concentrated ammonium hydroxide. The mixture should be made alkaline.[5] A solid precipitate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filtered solid thoroughly with cold water to remove any inorganic salts.

e. Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5]

-

Dissolve the crude solid in a minimum amount of hot ethanol. If the solution has color, activated carbon (Norit) can be added, and the hot suspension filtered.[5]

-

Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold 30% ethanol, and dry them under vacuum.[5]

f. Characterization

-

Melting Point: Determine the melting point of the dried crystals. The literature value for this compound is approximately 187-190°C.[3]

-

Spectroscopy: Confirm the structure using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Summary

The following table summarizes the typical quantities and expected results for this synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Fluoroaniline | 0.2 mol (22.22 g) | Starting material |

| Potassium Thiocyanate | 0.8 mol (77.72 g) | Thiocyanate source |

| Bromine | 0.2 mol (10.2 mL) | Oxidizing/Cyclizing agent |

| Solvent | ||

| Glacial Acetic Acid | ~80 mL | Reaction medium |

| Reaction Conditions | ||

| Temperature | 0-10°C (addition), then RT | Critical for safety and yield |

| Reaction Time | ~12-14 hours | |

| Product | ||

| Theoretical Yield | 33.64 g | Based on 4-fluoroaniline |

| Expected Yield | 70-90% | Literature yields can vary |

| Appearance | Pale yellow solid/crystals | [3] |

| Melting Point | 187-190 °C | [3] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood due to the use of toxic and corrosive reagents.

-

4-Fluoroaniline: Harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[6][7] Avoid all personal contact, including inhalation.[6]

-

Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme care. Avoid inhalation of vapors.

-

Glacial Acetic Acid: Corrosive and causes burns. Avoid contact with skin and eyes.

-

Ammonium Hydroxide: Corrosive and has a pungent, irritating odor. Use with adequate ventilation.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. lobachemie.com [lobachemie.com]

Synthesis of 2-Amino-6-fluorobenzothiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-6-fluorobenzothiazole, a key intermediate in the development of various pharmacologically active compounds.

Introduction

This compound is a heterocyclic amine containing a fluorine-substituted benzothiazole core. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The following protocols detail the synthesis of this valuable building block from readily available starting materials.

Synthesis Overview

The primary and most widely used method for the synthesis of this compound is the oxidative cyclization of a thiourea derivative formed in situ from 4-fluoroaniline. This reaction, a variation of the Hugerschoff reaction, involves the treatment of 4-fluoroaniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like glacial acetic acid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Fluoroaniline | [1] |

| Reagents | Potassium Thiocyanate, Bromine, Glacial Acetic Acid | [1] |

| Product | This compound | [1] |

| Molecular Formula | C₇H₅FN₂S | |

| Molecular Weight | 168.19 g/mol | |

| CAS Number | 348-40-3 | |

| Reported Yield | 89% | [1] |

| Melting Point | 183-185 °C | |

| Appearance | Pale yellow solid | [1] |

Experimental Protocols

Synthesis of this compound from 4-Fluoroaniline

This protocol is adapted from a common synthetic method for 2-aminobenzothiazoles.[1]

Materials:

-

4-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid (CH₃COOH)

-

Ammonia solution (concentrated)

-

Ethanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL).

-

Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (0.4 mol) in portions.

-

Cooling: Cool the mixture to 0-5 °C using an ice bath.

-

Bromination: Prepare a solution of bromine (0.1 mol) in glacial acetic acid (20 mL). Add this solution dropwise from the dropping funnel to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for 10-12 hours.

-

Work-up:

-

Pour the reaction mixture into crushed ice (500 g) with stirring.

-

Neutralize the mixture with a concentrated ammonia solution to a pH of approximately 6-7.

-

A precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Hugerschoff Synthesis

The synthesis proceeds via the Hugerschoff reaction mechanism. The key steps are the formation of a phenylthiourea intermediate, followed by electrophilic attack of bromine and subsequent intramolecular cyclization.[2][3]

Caption: Proposed reaction mechanism for the synthesis.

References

Application Notes and Protocols for PET Imaging of Amyloid Plaques Using 2-Amino-6-fluorobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. Positron Emission Tomography (PET) has emerged as a crucial in vivo imaging modality for the detection and quantification of these plaques, aiding in the early diagnosis of AD and the evaluation of anti-amyloid therapies. Benzothiazole derivatives, structurally related to the amyloid-binding dye Thioflavin T, have shown significant promise as PET tracers for imaging Aβ plaques. This document provides detailed application notes and protocols for the use of 2-Amino-6-fluorobenzothiazole derivatives in this context, focusing on their synthesis, radiolabeling, and evaluation in preclinical models.

Featured Compound Class: 2-Aryl-6-fluorobenzothiazoles

A prominent derivative within this class is 2-(4'-methylaminophenyl)-6-fluorobenzothiazole. This compound and its analogues have demonstrated high binding affinity for Aβ plaques and favorable pharmacokinetic properties for PET imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound derivatives and related compounds from published studies.

Table 1: In Vitro Binding Affinity of Benzothiazole Derivatives for Amyloid-β

| Compound | Target | Assay Method | Ki (nM) | Kd (nM) | Reference |

| 2-(4'-methylaminophenyl)-6-fluorobenzothiazole | Aβ Aggregates | Competition assay vs. [125I]IMPY | 5.5 | - | [1] |

| 6-Amino-2-(4'-fluorophenyl)-1,3-benzothiazole | Aβ Fibrils | Competition assay vs. [125I]IMPY | 10.0 ± 1.0 | - | |

| 2-(4'-Methylaminophenyl)benzothiazole (BTA-1) | Aβ Fibrils | Saturation binding with [3H]BTA-1 | - | 5.8 ± 0.90 | [1] |

Table 2: Radiolabeling and In Vivo Performance of [18F]-labeled Benzothiazole Derivatives

| Radiotracer | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Brain Uptake (2 min post-injection, %ID/g) | Brain Washout (60 min / 2 min ratio) | Reference |

| [18F]2-(4'-methylaminophenyl)-6-fluorobenzothiazole | 19-40 | 85-118 | High (not specified) | Rapid | [1] |

| [18F]6-Amino-2-(4'-fluorophenyl)-1,3-benzothiazole | 10.5 ± 5.2 | 72 | 13.97 ± 0.63 | 14.2 |

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-6-fluorobenzothiazole Precursors

This protocol describes the synthesis of the non-radioactive precursor required for radiolabeling.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-(methylamino)benzaldehyde)

-

Reducing agent (e.g., sodium bisulfite)

-

Solvent (e.g., ethanol, glacial acetic acid)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., column chromatography)

Procedure:

-

To a solution of this compound in a suitable solvent, add the substituted benzaldehyde.

-

Add a reducing agent to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2-aryl-6-fluorobenzothiazole precursor.

Protocol 2: [18F]Radiolabeling of 2-Aryl-6-fluorobenzothiazoles

This protocol outlines the nucleophilic substitution reaction for the incorporation of 18F.

Materials:

-

Precursor (e.g., nitro or trimethylammonium salt derivative of 2-aryl-6-fluorobenzothiazole)

-

[18F]Fluoride

-

Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

-

Potassium carbonate (K2CO3)

-

Anhydrous solvent (e.g., dimethyl sulfoxide - DMSO)

-

Automated radiosynthesis module or shielded hot cell

-

HPLC system for purification

Procedure:

-

Produce [18F]fluoride via a cyclotron and trap it on an anion-exchange cartridge.

-

Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile/water.

-

Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.

-

Dissolve the precursor in anhydrous DMSO and add it to the dried [18F]fluoride.

-

Heat the reaction mixture at 120-150°C for 10-20 minutes.

-

Cool the reaction mixture and dilute with water.

-

Purify the crude product using a semi-preparative HPLC system.

-

Collect the fraction containing the [18F]-labeled product.

-

Formulate the final product in a sterile solution for injection (e.g., saline with a small percentage of ethanol).

Protocol 3: In Vitro Autoradiography on Brain Tissue Sections

This protocol details the procedure for assessing the binding of the radiotracer to amyloid plaques in postmortem brain tissue.

Materials:

-

Cryostat

-

Microscope slides

-

Postmortem human Alzheimer's disease and control brain tissue sections (10-20 µm thick)

-

[18F]-labeled 2-aryl-6-fluorobenzothiazole

-

Incubation buffer (e.g., phosphate-buffered saline - PBS)

-

Washing buffer (e.g., cold PBS)

-

Phosphor imaging screen or digital autoradiography system

Procedure:

-

Mount frozen brain tissue sections onto microscope slides.

-

Pre-incubate the sections in PBS for 10 minutes at room temperature.

-

Incubate the sections with a solution of the [18F]-labeled tracer (e.g., 0.1-1 nM) in PBS for 60 minutes at room temperature.

-

For non-specific binding determination, co-incubate adjacent sections with the radiotracer and a high concentration (e.g., 10 µM) of a non-radioactive inhibitor (e.g., the precursor compound).

-

Wash the sections twice for 5 minutes each in cold PBS.

-

Briefly dip the slides in distilled water to remove buffer salts.

-

Air-dry the slides completely.

-

Expose the dried sections to a phosphor imaging screen overnight.

-

Scan the screen using a phosphor imager to visualize the distribution of radioactivity.

Protocol 4: In Vivo PET Imaging in a Transgenic Mouse Model of Alzheimer's Disease

This protocol describes the procedure for performing a PET scan in an animal model to assess brain uptake and clearance of the radiotracer.

Materials:

-

Transgenic mouse model of AD (e.g., APP/PS1) and wild-type control mice

-

Small animal PET scanner

-

Anesthesia system (e.g., isoflurane)

-

Tail vein catheter

-

[18F]-labeled 2-aryl-6-fluorobenzothiazole solution for injection

-

Animal monitoring equipment (respiration, temperature)

Procedure:

-

Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1.5% for maintenance).

-

Place the mouse on the scanner bed and secure its head in a stereotaxic holder to minimize motion.

-

Insert a catheter into the tail vein for tracer injection.

-

Acquire a transmission scan for attenuation correction.

-

Inject a bolus of the [18F]-labeled tracer (e.g., 5-10 MBq) via the tail vein catheter.

-

Immediately start a dynamic PET scan for 60-90 minutes.

-

Monitor the animal's vital signs throughout the scan.

-

After the scan, allow the animal to recover from anesthesia.

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register the PET images with a standard MRI template for anatomical reference.

-

Analyze the images to determine the time-activity curves in different brain regions and calculate the Standardized Uptake Value (SUV).

Visualizations

References

Application Notes and Protocols for Radiolabeling 2-Amino-6-fluorobenzothiazole with Fluorine-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, purification, and quality control of [¹⁸F]2-amino-6-fluorobenzothiazole, a potential Positron Emission Tomography (PET) tracer. The 2-aminobenzothiazole scaffold has been identified in compounds with various biological activities, including potential as anticancer agents. This radiolabeled probe could serve as a valuable tool for in vivo imaging and drug development research. The proposed radiosynthesis is based on the nucleophilic substitution of a diaryliodonium salt precursor, a method that has proven effective for the radiofluorination of analogous benzothiazole derivatives.[1]

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo.[1] The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in oncology.[2] Radiolabeling this compound with the positron-emitting radionuclide Fluorine-18 (¹⁸F, t½ = 109.7 min) would enable the in vivo evaluation of its pharmacokinetic and pharmacodynamic properties, and its potential as a targeted imaging agent.

This document outlines a proposed method for the synthesis of [¹⁸F]this compound, leveraging established radiofluorination chemistry of related compounds.[1] Detailed protocols for the radiosynthesis, purification, and quality control are provided to guide researchers in the production of this novel radiotracer.

Proposed Radiolabeling Strategy

The proposed synthesis of [¹⁸F]this compound involves a one-step nucleophilic aromatic substitution reaction on a diaryliodonium salt precursor. This method is chosen for its typically high radiochemical yields and specificity.[1][3] The amino group of the benzothiazole requires protection during the synthesis of the iodonium salt precursor and subsequent radiolabeling to prevent side reactions. A Boc-protecting group is suggested due to its stability and ease of removal under acidic conditions.

Precursor Synthesis

A plausible, though not explicitly documented, route to the required diaryliodonium salt precursor is proposed. This would involve the synthesis of a Boc-protected 2-amino-6-iodobenzothiazole, followed by its reaction with an appropriate organotin or boronic acid reagent in the presence of an iodine(III) oxidant to form the diaryliodonium salt.

Radiolabeling Workflow

The general workflow for the radiolabeling of this compound with ¹⁸F is depicted in the following diagram.

Experimental Protocols

General Considerations

-

All reagents and solvents should be of high purity and handled under anhydrous conditions where specified.

-

Radiosynthesis should be performed in a shielded hot cell using an automated synthesis module.

-

All quality control tests should be performed according to established pharmacopeia guidelines.[4][5][6]

Production of [¹⁸F]Fluoride